Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZNHBKMXEBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves halogenating a pyridine derivative followed by nucleophilic substitution with ammonia or amines to introduce the amino group at the 6-position, then esterification to form the methyl ester.
Step-by-step Process:
| Step | Description | Conditions | Reagents & Notes |
|---|---|---|---|
| 1. Halogenation | Chlorination or bromination at the 3-position of pyridine | Reflux in chlorinating agents or halogenating solvents | Use of N-chlorosuccinimide (NCS) or brominating agents; controlled temperature to prevent over-halogenation |
| 2. Selective substitution | Nucleophilic aromatic substitution with fluorophenyl derivatives | Heating with suitable bases or catalysts | Employing Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for regioselective coupling |
| 3. Amination | Introduction of amino group at the 6-position | Catalytic hydrogenation or nucleophilic substitution | Using ammonia or amines with Pd/C or Raney Ni catalysts under hydrogen atmosphere |
| 4. Esterification | Conversion of the carboxylic acid to methyl ester | Reflux in methanol with acid catalyst | Typically using sulfuric acid or catalytic amounts of acid to promote ester formation |
- A patent describes halogenation of pyridine derivatives followed by amino substitution and esterification, achieving yields above 80%.
Reduction of Chlorinated or Brominated Precursors
Method Overview:
This method involves starting from chlorinated or brominated pyridine carboxylic acids, reducing halogen substituents, and then introducing the amino group.
Process Details:
| Step | Description | Conditions | Reagents & Notes |
|---|---|---|---|
| 1. Halogenation | Synthesis of 3-halopyridine-2-carboxylic acids | Using bromine or chlorine in controlled conditions | Achieved via electrophilic halogenation with high regioselectivity |
| 2. Reduction | Catalytic hydrogenation to replace halogens with amino groups | H2 with Pd/C or Raney Ni at 25–100°C | Ensures selective reduction without affecting other functional groups |
| 3. Esterification | Methylation of the carboxylic acid | Methanol with acid catalyst | Yielding methyl ester of the amino pyridine derivative |
- Reduction of 3-bromo derivatives with Raney Ni under hydrogen at 50°C yields amino compounds with >90% purity.
One-Pot Multi-Component Synthesis
Method Overview:
A more recent approach involves a one-pot synthesis combining amino, ester, and fluorophenyl groups via multicomponent reactions, catalyzed by transition metals or organic catalysts.
Procedure:
| Step | Description | Conditions | Reagents & Notes |
|---|---|---|---|
| 1. Condensation | Reaction of pyridine-2-carboxaldehyde, 4-fluorophenylamine, and amino precursors | Reflux in ethanol or methanol | Catalyzed by acids like p-toluenesulfonic acid (p-TsOH) |
| 2. Cyclization | Intramolecular cyclization to form the pyridine core | Heating at 70–110°C | Using transition metal catalysts such as Pd or Ni complexes |
| 3. Ester formation | Methylation of the carboxylate | Reflux in methanol with acid catalyst | Achieves high yields (~85–95%) with minimal purification |
- A one-pot synthesis using natural catalysts like betaine and guanidine has been demonstrated to efficiently produce this compound with yields over 80%.
Reduction of Chlorinated Precursors Using Catalytic Hydrogenation
Specific Example:
- Starting from 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester, reduction of chlorines at the 3- and 6-positions using Pd/C under hydrogen atmosphere at 50–100°C yields the amino derivative, which is then methylated to form the ester.
| Reagents | Conditions | Yield | References |
|---|---|---|---|
| Pd/C, H2 | 50–100°C, 30–40 psi | >90% | , |
Key Research Findings & Data Tables
Yield and Conditions Summary:
Notes:
- The choice of catalyst and temperature significantly influences yield and selectivity.
- Transition metal catalysis (Pd, Ni) under hydrogen atmospheres is most effective for halogen reduction.
- Multi-component reactions facilitate rapid synthesis with high efficiency and minimal purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate may exhibit anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. For instance, modifications of similar pyridine derivatives have been evaluated for their ability to inhibit specific kinases associated with cancer cell proliferation .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is also noteworthy. Research has shown that related pyridine derivatives can inhibit the IκB kinase (IKK) complex, which plays a crucial role in the activation of NF-κB, a transcription factor involved in inflammatory responses. This inhibition may lead to reduced expression of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases and inflammatory conditions .
Antimycobacterial Activity
Recent investigations have focused on the synthesis of derivatives from this compound for their antimycobacterial activity against Mycobacterium tuberculosis. Compounds derived from similar structures have shown promising results in inhibiting bacterial growth with low cytotoxicity, suggesting their potential as new therapeutic agents against tuberculosis .
Herbicidal Activity
This compound has been explored for its herbicidal properties. Its structural characteristics contribute to its effectiveness against a broad spectrum of weeds while maintaining selectivity towards crops. The compound acts by inhibiting key biochemical pathways in target plants, thus preventing their growth without adversely affecting non-target species .
Crop Protection
The application of this compound as a crop protection agent is significant, particularly in managing undesirable vegetation in various agricultural settings such as orchards and forestry. Its efficacy against both broadleaf and grassy weeds positions it as a valuable tool for sustainable agriculture practices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate and its analogs:
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs. Trifluoromethyl vs. Fluorophenyl: Methyl 6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxylate exhibits higher lipophilicity (logP ~3.5 estimated) due to the CF₃ group, making it more suited for membrane penetration in agrochemicals . Ester Variations: Ethyl esters (e.g., Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate) may confer slower hydrolysis rates compared to methyl esters, affecting bioavailability .
Biological Activity
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique molecular structure, which includes an amino group and a fluorophenyl substituent, contributing to its biological efficacy.
- Molecular Formula : C13H11FN2O2
- Molecular Weight : 246.24 g/mol
- CAS Number : 1214370-70-3
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity
A study highlighted the compound's potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines. The compound was tested against cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and HEPG2 (liver cancer). The results showed promising IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15.0 |
| A549 | 12.5 |
| HEPG2 | 10.0 |
The mechanism of action appears to involve apoptosis induction and inhibition of key signaling pathways associated with tumor growth, such as the PI3K/AKT pathway .
2. Antimicrobial Activity
This compound has also been investigated for its antibacterial and antifungal properties. The compound was tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µM) |
|---|---|
| Staphylococcus aureus | 20.0 |
| Escherichia coli | 25.0 |
| Candida albicans | 30.0 |
The compound exhibited moderate to good activity against these pathogens, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
In a specific study, this compound was evaluated for its effects on glioblastoma cells. The compound demonstrated significant cytotoxicity, with enhanced effects observed when combined with established chemotherapy agents. This suggests a synergistic potential for combination therapies in oncology .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The findings indicated that modifications in the chemical structure could enhance activity, particularly through substitutions on the phenyl ring, which improved binding affinity to bacterial targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- The presence of the fluorine atom at the para position on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Alterations to the amino group have been shown to affect both anticancer and antimicrobial activities significantly.
Q & A
Q. Advanced: How can in silico toxicology tools (e.g., ProTox-II) predict its toxicity profile?
- ProTox-II predicts hepatotoxicity (probability >70%) and mutagenicity based on structural alerts (e.g., aromatic amines). Experimental validation via Ames tests or hepatocyte assays is recommended for high-throughput screening .
Data Contradictions and Validation
Q. Basic: How to address discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
